2-Chloro-1-(4-hexylphenyl)propan-1-one
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Description
2-Chloro-1-(4-hexylphenyl)propan-1-one is a chemical compound with the molecular formula C15H21ClO and a molecular weight of 252.78 . It is a liquid at room temperature . This compound is also known as AH-7921, a narcotic analgesic drug that was synthesized and studied in the 1970s.
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(4-hexylphenyl)propan-1-one is 1S/C15H21ClO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15(17)12(2)16/h8-12H,3-7H2,1-2H3 . This indicates that the molecule consists of a hexyl-substituted benzene ring attached to a chlorinated propone group.Physical And Chemical Properties Analysis
2-Chloro-1-(4-hexylphenyl)propan-1-one is a liquid at room temperature . It has a molecular weight of 252.78 .Scientific Research Applications
Non-Photochemical Production of Singlet Oxygen : Carbon nanotubes (CNTs) can activate persulfate for the degradation of organic compounds like 2,4-dichlorophenol. This process, which involves the generation of singlet oxygen without light irradiation, can be used for the selective oxidation of organic compounds in water under neutral conditions (Cheng et al., 2017).
Anticancer and Antimicrobial Activity : Compounds similar to 2-Chloro-1-(4-hexylphenyl)propan-1-one have shown potential in antimicrobial activity, with the ability to exhibit antifungal and antibacterial effects. These properties are crucial for developing new therapeutic agents (Viji et al., 2020).
Molecular Structure and Chemical Reactivity Analysis : Detailed studies on the molecular structure, electronic properties, and chemical reactivity of similar compounds have been conducted. These studies are essential for understanding the behavior and potential applications of these compounds in various chemical reactions (Adole et al., 2020).
Catalyst-Transfer Polycondensation : Studies have been conducted on the mechanism of chain-growth polymerization leading to well-defined poly(3-hexylthiophene). These findings are significant for the development of new polymeric materials with controlled properties (Miyakoshi et al., 2005).
Photocyclization to Flavones : Research has shown that certain derivatives of 1,3-diarylpropan-1,3-dione, which are structurally related to 2-Chloro-1-(4-hexylphenyl)propan-1-one, can undergo photocyclization to form flavones. This process is significant for synthetic organic chemistry (Košmrlj & Šket, 2007).
properties
IUPAC Name |
2-chloro-1-(4-hexylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15(17)12(2)16/h8-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFORDALUOQQUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hexylphenyl)propan-1-one |
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